molecular formula C21H24O2 B071982 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol CAS No. 1568-80-5

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

Cat. No. B071982
CAS RN: 1568-80-5
M. Wt: 308.4 g/mol
InChI Key: SICLLPHPVFCNTJ-UHFFFAOYSA-N
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Description

“3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol” is a chemical compound with the molecular formula C21H24 . It is also known as 3,3,3’,3’-tetramethyl-1,1’-spirobi(indan)-6,6’-diol .


Molecular Structure Analysis

The molecular structure of this compound is based on a spirobi[indene] backbone, with tetramethyl and tetrahydro substitutions . The exact structure would require more specific information or computational analysis.


Physical And Chemical Properties Analysis

This compound has an average mass of 276.415 Da and a monoisotopic mass of 276.187805 Da . More specific physical and chemical properties would require additional information or analysis.

Scientific Research Applications

Nanocomposite Membrane Fabrication

The compound has been utilized in the development of nanocomposite polyimide membranes for alcohol dehydration by pervaporation. The membranes, enhanced with spirobisindane-functionalized graphene oxide, display improved performance due to the structural unit inspired by polymers of intrinsic microporosity (Lee et al., 2021).

Polymer Electrolytes for Lithium Batteries

Spirobisindane derivatives have been used to develop cross-linkable precursors for all-solid-state polymer electrolytes in lithium batteries. These precursors enhance the miscibility of electrolyte membranes with lithium salts, maintaining mechanical properties and aiding in lithium ion migration (Lee et al., 2022).

Molecular and Crystal Structure Analysis

Research has been conducted on the crystal and molecular structures of spirobiindane derivatives to understand their conformations and dihedral angles between benzene ring planes, which has implications for materials science and molecular engineering (Shiro et al., 1976).

Polyimide Synthesis

Spirobisindane compounds are key monomers in the synthesis of polyimides, contributing to the development of materials with specific desirable properties, such as thermal stability and mechanical strength (Choi et al., 2013).

Intrinsically Microporous Polymers

These compounds are used in the synthesis of intrinsically microporous polyimides, which have significant applications in gas separation technologies due to their high permeability and selectivity (Shrimant et al., 2018).

properties

IUPAC Name

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICLLPHPVFCNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051753
Record name 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

CAS RN

1568-80-5
Record name 2,2′,3,3′-Tetrahydro-3,3,3′,3′-tetramethyl-1,1′-spirobi[1H-indene]-6,6′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Spirobi(1H-indene)-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,7'-dihydroxy-3,3',4,4'-tetrahydro-4,4,4',4'-tetramethyl-2,2'-spirobi(2H-1-benzopyrane); trans-2,3-bis(4'-hydroxyphenyl)-2-butene; 9,9-bis(4'-hydroxyphenyl)fluorene; 3,3-bis(4'-hydroxyphenyl)-2-butanone; 1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione; α,α,α',α'-tetramethyl-α,α'-bis(4-hydroxyphenyl)-p-xylene; α,α,α',α'-tetramethyl-α,α'-bis (4-hydroxyphenyl)-m-xylene; 4,4'-dihydroxybiphenyl; hydroquinone; and resorcinol.
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